molecular formula C13H22N4O2 B2592625 Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2375270-06-5

Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B2592625
CAS No.: 2375270-06-5
M. Wt: 266.345
InChI Key: HQDWPNKGIRTOPD-UHFFFAOYSA-N
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Description

Tert-butyl 3-azido-9-azabicyclo[331]nonane-9-carboxylate is a chemical compound with a complex bicyclic structure It is characterized by the presence of an azido group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core structure, followed by the introduction of the azido group and the tert-butyl ester. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides and catalysts like palladium can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The tert-butyl ester group can undergo hydrolysis to release the active carboxylate form, which can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness

Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-10-5-4-6-11(17)8-9(7-10)15-16-14/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDWPNKGIRTOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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